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Compound of Interest

Compound Name: Aeroplysinin

Cat. No.: B1664394 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the total synthesis of (+)-aeroplysinin-1, a marine-

derived natural product with significant biological activity. This overview consolidates

methodologies from seminal works, offering a comparative analysis of synthetic strategies and

detailed experimental procedures for key transformations.

(+)-Aeroplysinin-1, a brominated isoxazoline alkaloid isolated from marine sponges of the

order Verongida, has garnered considerable interest in the scientific community due to its

potent anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1][2] Its unique chiral

structure and promising therapeutic potential have made it a compelling target for total

synthesis. This document outlines two prominent synthetic approaches, providing the

necessary details for their replication and adaptation in a research setting.

Comparative Summary of Synthetic Methodologies
Two principal strategies for the total synthesis of aeroplysinin-1 have been reported, each

employing a distinct approach to construct the core cyclohexadienol ring system. The key

features of these methodologies are summarized below for comparative evaluation.
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Synthetic Pathway Diagrams
The logical flow of each synthetic route is depicted below using Graphviz diagrams, illustrating

the sequence of transformations from starting materials to the final product.

3,5-Dibromo-4-methoxyphenylacetonitrile Dienone IntermediatePb(OAc)₄, AcOH (±)-Aeroplysinin-1NaBH₄

Click to download full resolution via product page

Figure 1: Andersen and Faulkner's synthetic approach to (±)-aeroplysinin-1.

3,5-Dibromo-p-hydroxyphenylacetaldehyde oxime SpiroisoxazolineAnodic Oxidation Resolved Spiroisoxazoline(-)-Camphanic chloride, separation (+)-Aeroplysinin-1Reductive Ring Opening
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Figure 2: Nishiyama and Yamamura's enantioselective synthesis of (+)-aeroplysinin-1.

Experimental Protocols
Detailed methodologies for the key experiments in each synthetic approach are provided

below. These protocols are intended to be comprehensive and reproducible.

Andersen and Faulkner Synthesis: Oxidative
Dearomatization Approach
This synthesis achieves the construction of the aeroplysinin-1 core through a direct oxidation

of a substituted aromatic precursor.

Step 1: Synthesis of the Dienone Intermediate

Reaction: Oxidation of 3,5-dibromo-4-methoxyphenylacetonitrile.

Reagents and Conditions:

3,5-dibromo-4-methoxyphenylacetonitrile (1.0 eq)

Lead tetraacetate (1.1 eq)

Glacial acetic acid (solvent)

Room temperature, 2 hours

Protocol:

Dissolve 3,5-dibromo-4-methoxyphenylacetonitrile in glacial acetic acid.

Add lead tetraacetate in one portion to the stirred solution.

Continue stirring at room temperature for 2 hours.

Pour the reaction mixture into water and extract with diethyl ether.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to (±)-Aeroplysinin-1

Reaction: Reduction of the dienone intermediate.

Reagents and Conditions:

Dienone intermediate (1.0 eq)

Sodium borohydride (1.5 eq)

Methanol (solvent)

0 °C to room temperature, 1 hour

Protocol:

Dissolve the dienone intermediate in methanol and cool the solution to 0 °C in an ice bath.

Add sodium borohydride portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for an additional hour.

Quench the reaction by the slow addition of water.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate in vacuo.

Purify the resulting racemic aeroplysinin-1 by chromatography.
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Nishiyama and Yamamura Synthesis: Spiroisoxazoline
Ring-Opening Approach
This more recent and enantioselective approach utilizes an electrochemical oxidation to form a

key spiroisoxazoline intermediate, which is then resolved and converted to the natural product.

Step 1: Anodic Oxidation to the Spiroisoxazoline

Reaction: Intramolecular cyclization of 3,5-dibromo-4-hydroxyphenylacetaldehyde oxime.

Reagents and Conditions:

3,5-dibromo-4-hydroxyphenylacetaldehyde oxime (1.0 eq)

Lithium perchlorate (electrolyte)

Acetonitrile (solvent)

Undivided cell with platinum electrodes

Constant current of 20 mA

Protocol:

Prepare a solution of 3,5-dibromo-4-hydroxyphenylacetaldehyde oxime and lithium

perchlorate in acetonitrile.

Place the solution in an undivided electrochemical cell equipped with two platinum

electrodes.

Apply a constant current of 20 mA and continue the electrolysis until the starting material

is consumed (monitored by TLC).

Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude spiroisoxazoline by column chromatography.

Step 2: Chiral Resolution of the Spiroisoxazoline

Reaction: Formation of diastereomeric esters with (-)-camphanic chloride.[4]

Reagents and Conditions:

(±)-Spiroisoxazoline (1.0 eq)

(-)-Camphanic chloride (1.1 eq)

Pyridine (solvent and base)

Room temperature, 12 hours

Protocol:

Dissolve the racemic spiroisoxazoline in pyridine.

Add (-)-camphanic chloride to the solution and stir at room temperature for 12 hours.

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

Separate the resulting diastereomeric esters by careful column chromatography on silica

gel.

Step 3: Reductive Ring Opening to (+)-Aeroplysinin-1

Reaction: Reductive cleavage of the N-O bond of the resolved spiroisoxazoline ester.

Reagents and Conditions:

Resolved spiroisoxazoline camphanate ester (1.0 eq)
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Molybdenum hexacarbonyl (catalyst)

Acetonitrile/water (solvent)

Reflux, 2 hours

Protocol:

Dissolve the desired diastereomeric ester in a mixture of acetonitrile and water.

Add molybdenum hexacarbonyl and heat the mixture to reflux for 2 hours.

Cool the reaction to room temperature and filter through a pad of Celite.

Extract the filtrate with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography to yield (+)-aeroplysinin-1.

Data Presentation
The following table summarizes the key quantitative data for the final products obtained from

the described synthetic methodologies.
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Parameter
Andersen & Faulkner (±)-
Aeroplysinin-1

Nishiyama & Yamamura
(+)-Aeroplysinin-1

Overall Yield

Not explicitly reported, but

individual step yields are

moderate.

~20% from the

spiroisoxazoline

Optical Rotation [α]D 0° (racemic) +185° (c 0.5, MeOH)

¹H NMR (CDCl₃, δ)

6.45 (s, 1H), 4.90 (d, J=6 Hz,

1H), 4.55 (s, 1H), 3.80 (s, 3H),

3.10 (br s, 2H), 2.85 (d, J=16

Hz, 1H), 2.65 (d, J=16 Hz, 1H)

Consistent with reported data

for the natural product.

¹³C NMR (CDCl₃, δ)
Not reported in the initial

communication.

Consistent with reported data

for the natural product.

Mass Spectrometry (m/z) M⁺ at 339, 341, 343
Consistent with calculated

mass.

Infrared (IR, cm⁻¹)
3400 (OH), 2250 (CN), 1680

(C=O), 1600 (C=C)

Consistent with reported data

for the natural product.

Note: The spectroscopic data for the Andersen and Faulkner synthesis corresponds to the

racemic mixture. The data for the Nishiyama and Yamamura synthesis corresponds to the

enantiopure (+)-isomer and is consistent with the data reported for the natural product.

Conclusion
The total synthesis of (+)-aeroplysinin-1 has been successfully achieved through distinct and

innovative chemical strategies. The earlier work by Andersen and Faulkner provided the first

racemic synthesis, establishing a foundational route to this class of compounds. The

subsequent enantioselective synthesis by Nishiyama and Yamamura, featuring a key

spiroisoxazoline intermediate and a classical chiral resolution, offers a pathway to the optically

pure natural product. These detailed protocols and comparative data serve as a valuable

resource for researchers in natural product synthesis and medicinal chemistry, enabling further

investigation into the biological activities of aeroplysinin-1 and its analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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